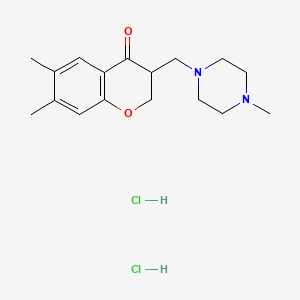
4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride involves several steps. The synthetic routes typically include the reaction of chromanone derivatives with piperazine derivatives under specific conditions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted chromanone derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies involving enzyme interactions and cellular processesIn industry, it can be used in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of 4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride can be compared with other similar compounds, such as other chromanone derivatives and piperazine derivatives. These compounds may share similar chemical structures and properties but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of chromanone and piperazine moieties, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
96402-30-1 |
|---|---|
Fórmula molecular |
C17H26Cl2N2O2 |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
6,7-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydrochromen-4-one;dihydrochloride |
InChI |
InChI=1S/C17H24N2O2.2ClH/c1-12-8-15-16(9-13(12)2)21-11-14(17(15)20)10-19-6-4-18(3)5-7-19;;/h8-9,14H,4-7,10-11H2,1-3H3;2*1H |
Clave InChI |
VRNZQSLXNUWYMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)OCC(C2=O)CN3CCN(CC3)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



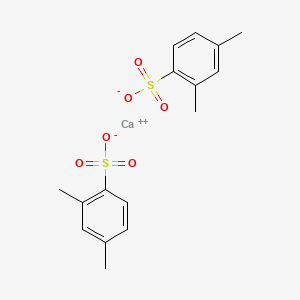
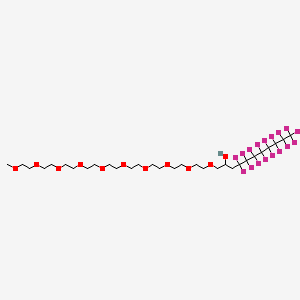
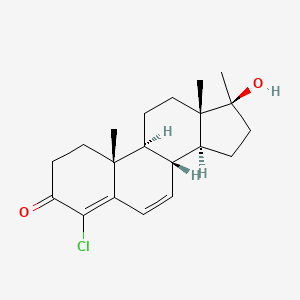
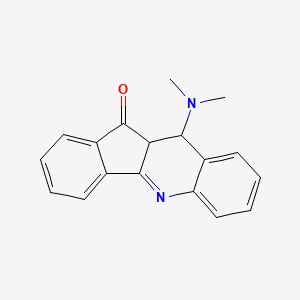
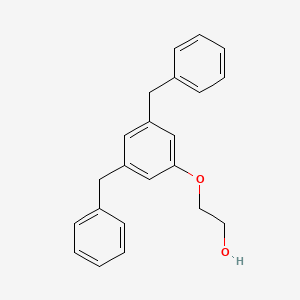
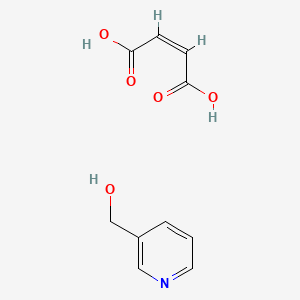

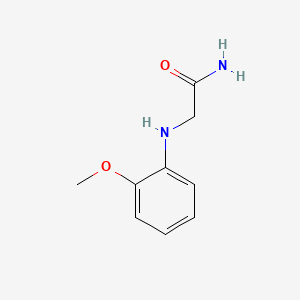
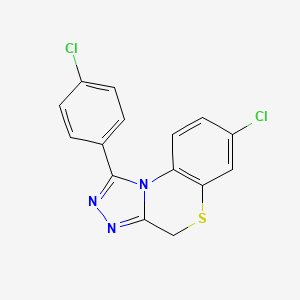
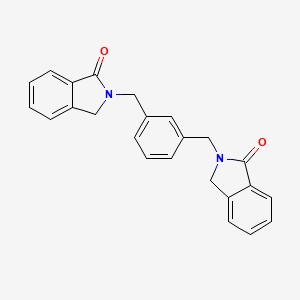

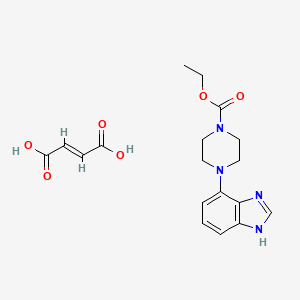
![4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one](/img/structure/B12738162.png)
